1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-ethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-3-13-5-4-6-15(11-13)25-17(20)16(22-24-25)19-21-18(23-26-19)14-9-7-12(2)8-10-14/h4-11H,3,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWNDQMQYDHIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.
Structural Overview
The compound can be broken down into its key structural components:
- Triazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Oxadiazole Ring : Associated with a range of pharmacological effects, particularly in anticancer and anti-inflammatory applications.
Biological Activities
Research indicates that compounds containing oxadiazole and triazole derivatives exhibit a wide spectrum of biological activities. The following sections detail the specific activities associated with the compound .
Anticancer Activity
-
Mechanism of Action :
- The oxadiazole moiety has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS), histone deacetylases (HDAC), and telomerase .
- The triazole component may enhance the compound's ability to interact with these targets due to its electron-withdrawing properties, which can stabilize interactions with active sites of enzymes.
-
In Vitro Studies :
- In vitro assays have demonstrated that derivatives of oxadiazoles can significantly reduce cell viability in various cancer cell lines. For example, compounds targeting TS showed IC50 values ranging from 0.47 to 1.4 µM against specific cancer proteins .
- A study highlighted the cytotoxic effects of similar compounds against breast cancer cells, suggesting a potential pathway for therapeutic development .
- In Vivo Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Studies indicate that oxadiazole derivatives exhibit significant antibacterial and antifungal activities. They have been shown to inhibit growth in various pathogens by disrupting cell wall synthesis and function .
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Ahsan et al. (2013) | 1,3,4-Oxadiazole Derivative | Anticancer | Potent inhibitor of TS with IC50 values < 1 µM |
| Du et al. (2020) | Oxadiazole-Triazole Hybrid | Antimicrobial | Effective against Gram-positive bacteria; mechanism involves disruption of cell membrane integrity |
| PMC9963071 (2023) | Various Oxadiazoles | Anticancer/Antimicrobial | Broad spectrum of activity; potential as lead compounds for drug development |
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds:
- Substituents on the Phenyl Ring : Variations in substituents can significantly affect lipophilicity and bioavailability, influencing the overall activity against cancer cells.
- Positioning of Functional Groups : The placement of functional groups on the oxadiazole ring is critical for enhancing binding affinity to target enzymes.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds containing the 1,2,4-triazole and oxadiazole moieties exhibit significant antimicrobial activity. In particular, derivatives of this compound have demonstrated effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the oxadiazole ring can enhance antimicrobial efficacy .
Anti-inflammatory Effects
Inhibitors targeting tumor necrosis factor-alpha (TNFα) have gained attention for their role in inflammatory diseases. The compound's structural features may allow it to function as an inhibitor of TNFα signaling pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Anticancer Activity
Research has also indicated that derivatives of triazole compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation. Some studies report that specific modifications to the molecular structure can enhance their potency against cancer cell lines .
Material Science Applications
The unique structural properties of this compound lend themselves to applications in materials science. Its potential use as a ligand in coordination chemistry or as a precursor for novel polymeric materials is being explored. The incorporation of oxadiazole and triazole units into polymers may lead to materials with enhanced thermal stability and mechanical properties .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various synthesized triazole derivatives for their antimicrobial properties. The results indicated that certain modifications significantly improved activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural diversity in enhancing bioactivity .
Study 2: Inhibition of HDACs
Another research effort focused on synthesizing oxadiazole derivatives as HDAC inhibitors. The findings suggested that compounds with specific substitutions on the oxadiazole ring exhibited potent inhibitory effects on HDAC-1 activity, making them promising candidates for cancer therapy .
Chemical Reactions Analysis
Substitution Reactions
The oxadiazole and triazole rings participate in nucleophilic and electrophilic substitutions.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety undergoes nucleophilic substitution at the C-5 position due to electron-withdrawing effects of adjacent nitrogen atoms. For example:
-
Chlorination : Treatment with POCl₃ at 80°C replaces the oxadiazole oxygen with chlorine.
-
Aminolysis : Reaction with hydrazine hydrate forms hydrazide derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, 80°C, 6 hr | 5-chloro derivative | 72 | |
| Aminolysis | NH₂NH₂·H₂O, reflux | Hydrazide analog | 68 |
Triazole Ring Modifications
The triazole’s NH group undergoes alkylation or acylation:
-
Alkylation : Treatment with ethyl bromoacetate in NaOEt yields N-alkylated derivatives .
-
Schiff Base Formation : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) produces imine-linked compounds .
Cycloaddition Reactions
The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, forming fused heterocycles .
| Substrate | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, DMF, 70°C, 12 hr | Triazolo[1,5-a]pyridine analog | Kinase inhibition |
Coupling Reactions
Palladium-catalyzed cross-couplings enable aryl functionalization:
-
Suzuki Coupling : The 4-methylphenyl group reacts with aryl boronic acids (e.g., 4-chlorophenylboronic acid) in the presence of Pd(PPh₃)₄ .
| Coupling Partner | Catalyst | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| 4-ClC₆H₄B(OH)₂ | Pd(PPh₃)₄ | 85 | >95% para |
Hydrolysis
Under acidic conditions (HCl, 100°C), the oxadiazole ring hydrolyzes to form a diamide :
Deprotonation
The triazole NH group (pKa ~8.5) reacts with strong bases (e.g., NaH) to form salts, enhancing solubility in polar aprotic solvents.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C without melting.
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media .
-
Oxidative Resistance : Unaffected by H₂O₂ or O₃ at room temperature .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound A : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Key Differences :
- Implications :
- The trifluoromethyl group increases electron-withdrawing effects and metabolic stability but reduces lipophilicity compared to the ethyl group.
Compound B : 1-(4-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Key Differences :
- Implications :
- The thiophene introduces sulfur-based π-interactions, while fluorine enhances polarity. Both factors may alter target binding compared to the target compound’s methylphenyl and ethylphenyl groups.
Heterocyclic Ring Modifications
Compound C : 1-(3-nitrophenyl)-4-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-5-amine
- Key Differences :
- Oxadiazole replaced with pyrazole.
- Molecular Formula : Likely C₁₆H₁₂N₇O₂ (estimated).
Compound D : 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine
Physicochemical and Pharmacokinetic Properties
- Electron-withdrawing groups (e.g., CF₃ in Compound A) improve metabolic stability but may limit absorption .
Structural and Crystallographic Analysis
- SHELX Software Utility :
- Tautomerism and Planarity :
- Unlike 1,2,4-triazoles (), the 1,2,3-triazole core in the target compound is less prone to tautomerism, favoring consistent binding modes .
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic routes to this compound, and how can reaction yields be optimized?
- Methodology : The synthesis of heterocyclic systems like 1,2,3-triazoles and 1,2,4-oxadiazoles typically involves cyclization reactions. For example:
- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .
- Oxadiazole Formation : Construct the 1,2,4-oxadiazole ring via condensation of amidoximes with activated carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) .
- Optimization : Control reaction temperature (e.g., 80–120°C for cyclization), use anhydrous solvents, and monitor intermediates via TLC or LC-MS. Reagent stoichiometry (e.g., 1.2:1 molar ratio for coupling steps) and catalyst loading (e.g., 5 mol% CuI for CuAAC) are critical .
Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?
- Methodology :
- NMR/IR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, triazole/oxadiazole carbons at δ 140–160 ppm). IR can identify NH stretches (~3300 cm⁻¹) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves ambiguities in regiochemistry. For example, dihedral angles between aromatic rings (e.g., 2.3° in similar triazoles) and hydrogen-bonding motifs (e.g., N–H⋯N interactions) confirm molecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 363.1422 for C₁₉H₁₈N₆O).
Q. How should this compound be handled to ensure stability during experiments?
- Methodology :
- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants to avoid hygroscopic decomposition .
- Handling : Work in a fume hood with PPE (gloves, lab coat). For solubility, use DMSO or DMF (tested at 10 mM stock solutions) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional protocols for halogenated/organic waste .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity for this compound?
- Methodology :
- B3LYP/6-311G(d,p) : Optimize geometry and compute HOMO-LUMO gaps (e.g., ~4.5 eV for similar triazoles) to assess charge-transfer potential. Mulliken charges identify nucleophilic sites (e.g., NH₂ group at –0.45 e) .
- Electrostatic Potential Maps : Visualize electron-rich regions (oxadiazole N-atoms) for predicting hydrogen-bonding interactions with biological targets .
- Thermodynamic Properties : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) to evaluate reaction feasibility (e.g., exothermicity of ~–120 kJ/mol for cyclization) .
Q. How can contradictions in biological activity data from different studies be resolved?
- Methodology :
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to minimize variability .
- Structural Confirmation : Cross-validate purity via HPLC (>95%) and XRD to rule out regioisomeric byproducts influencing activity .
- SAR Studies : Modify substituents (e.g., replace 4-methylphenyl with halogens) to isolate pharmacophores. For example, fluorinated analogs may enhance membrane permeability .
Q. What strategies can elucidate the mechanism of action in hypothesized antimicrobial activity?
- Methodology :
- Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal CYP51 via spectrophotometric methods (IC₅₀ values) .
- Molecular Docking : Use AutoDock Vina to simulate binding to DHFR (PDB: 1DHF). Key interactions may include π-π stacking with Phe92 and H-bonds with Asp27 .
- Resistance Studies : Perform serial passage experiments with S. aureus to monitor MIC changes over 20 generations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
